molecular formula C7H5BrClN3 B13921099 6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile

6-(Aminomethyl)-5-bromo-2-chloronicotinonitrile

Cat. No.: B13921099
M. Wt: 246.49 g/mol
InChI Key: WWEUSQQCVFWDOZ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with aminomethyl, bromo, chloro, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile include:

  • 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxamide
  • 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxylic acid
  • 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarboxaldehyde

Uniqueness

What sets 6-(Aminomethyl)-5-bromo-2-chloro-3-pyridinecarbonitrile apart from similar compounds is the presence of the cyano group, which can participate in unique chemical reactions and interactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with diverse applications.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

6-(aminomethyl)-5-bromo-2-chloropyridine-3-carbonitrile

InChI

InChI=1S/C7H5BrClN3/c8-5-1-4(2-10)7(9)12-6(5)3-11/h1H,3,11H2

InChI Key

WWEUSQQCVFWDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)CN)Cl)C#N

Origin of Product

United States

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